

Chemical and physical properties of AdipoRon hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *AdipoRon hydrochloride*

Cat. No.: *B560312*

[Get Quote](#)

AdipoRon Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AdipoRon hydrochloride is a synthetic, orally active small molecule that functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2. By mimicking the effects of the endogenous hormone adiponectin, AdipoRon has emerged as a significant tool in metabolic disease research. It activates key cellular energy-sensing and metabolic pathways, primarily the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPAR α) signaling cascades. This technical guide provides a comprehensive overview of the chemical and physical properties of **AdipoRon hydrochloride**, its mechanism of action, detailed experimental protocols for its use, and a summary of its biological effects.

Chemical and Physical Properties

AdipoRon hydrochloride is a white to beige powder.^[1] Its chemical and physical properties are summarized in the tables below.

Identifier	Value
IUPAC Name	2-(4-benzoylphenoxy)-N-[1-(phenylmethyl)-4-piperidinyl]acetamide hydrochloride[2]
CAS Number	1781835-20-8 (hydrochloride); 924416-43-3 (free base)
Molecular Formula	C ₂₇ H ₂₈ N ₂ O ₃ · HCl
Molecular Weight	464.98 g/mol (hydrochloride); 428.52 g/mol (free base)[1]
Appearance	White to beige powder[1]
Property	Value
Solubility	DMSO: Soluble to 100 mM or 10 mg/mL[1]. Ethanol: Soluble to 10 mM.
Storage	Desiccate at room temperature.[3] Solutions can be stored at -20°C for up to two months.[3]
Purity	≥98% (HPLC)[1]
Melting Point	Not explicitly stated in the provided search results.
Crystal Structure	No crystallographic data (CIF file) has been found in the public domain.

Mechanism of Action and Signaling Pathways

AdipoRon hydrochloride exerts its biological effects by binding to and activating the two adiponectin receptors, AdipoR1 and AdipoR2, with K_d values of 1.8 μM and 3.1 μM, respectively. This activation triggers downstream signaling cascades that play crucial roles in regulating glucose and lipid metabolism.

AMPK Signaling Pathway

Activation of AdipoR1 by AdipoRon leads to the recruitment of the adaptor protein APPL1, which in turn activates LKB1, a serine/threonine kinase. LKB1 then phosphorylates and activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK stimulates glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes.

[Click to download full resolution via product page](#)

Figure 1: AdipoRon-induced AMPK signaling pathway.

PPAR α Signaling Pathway

The activation of AdipoR2 by AdipoRon initiates a signaling cascade that results in the activation of peroxisome proliferator-activated receptor alpha (PPAR α). PPAR α is a nuclear receptor that functions as a transcription factor, regulating the expression of genes involved in fatty acid transport and oxidation.

[Click to download full resolution via product page](#)

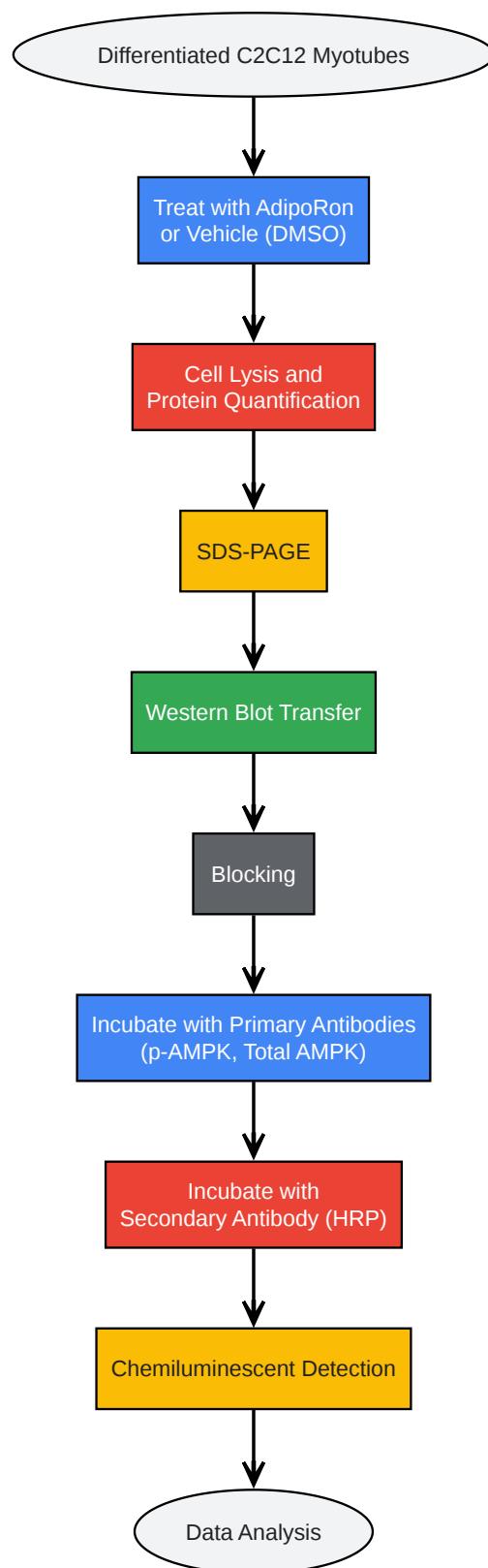
Figure 2: AdipoRon-induced PPAR α signaling pathway.

Experimental Protocols

The following are representative protocols for assessing the biological activity of **AdipoRon hydrochloride** in common experimental models.

In Vitro: AMPK Activation in C2C12 Myotubes

This protocol describes how to assess the activation of AMPK in a mouse myoblast cell line.


Materials:

- C2C12 myoblasts
- DMEM (Dulbecco's Modified Eagle Medium)
- Fetal Bovine Serum (FBS)
- Horse Serum
- **AdipoRon hydrochloride**
- DMSO (Dimethyl sulfoxide)
- Phospho-AMPK α (Thr172) antibody
- Total AMPK α antibody
- Secondary antibody (HRP-conjugated)
- Lysis buffer
- Protein assay reagent
- SDS-PAGE and Western blotting equipment

Procedure:

- Cell Culture and Differentiation:
 - Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.
 - To induce differentiation into myotubes, switch to DMEM supplemented with 2% horse serum when cells reach 80-90% confluence.
 - Allow cells to differentiate for 4-6 days.
- AdipoRon Treatment:

- Prepare a stock solution of **AdipoRon hydrochloride** in DMSO.
- Treat differentiated C2C12 myotubes with desired concentrations of AdipoRon (e.g., 10-50 μ M) for a specified time (e.g., 30-60 minutes). Include a vehicle control (DMSO).
- Protein Extraction and Quantification:
 - Wash cells with ice-cold PBS and lyse with lysis buffer.
 - Determine protein concentration using a standard protein assay.
- Western Blotting:
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies against phospho-AMPK α (Thr172) and total AMPK α overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibody.
 - Detect the signal using an appropriate chemiluminescent substrate.

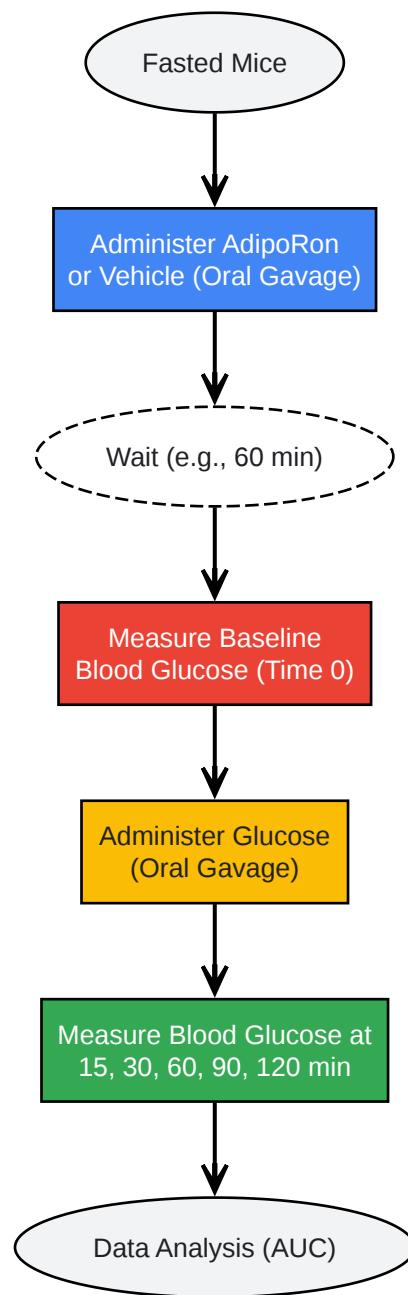
[Click to download full resolution via product page](#)

Figure 3: Western blot workflow for AMPK activation.

In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is for assessing the effect of AdipoRon on glucose metabolism in a mouse model.

Materials:


- Mice (e.g., C57BL/6)
- **AdipoRon hydrochloride**
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Glucose solution (e.g., 2 g/kg)
- Glucometer and test strips
- Oral gavage needles

Procedure:

- Acclimation and Fasting:
 - Acclimate mice to handling and oral gavage for several days before the experiment.
 - Fast mice for 6-8 hours with free access to water.
- AdipoRon Administration:
 - Prepare a suspension of **AdipoRon hydrochloride** in the vehicle.
 - Administer AdipoRon (e.g., 50 mg/kg) or vehicle to the mice via oral gavage.
- Glucose Challenge:
 - After a set time following AdipoRon administration (e.g., 60 minutes), measure baseline blood glucose from the tail vein (time 0).
 - Administer a glucose solution (e.g., 2 g/kg) via oral gavage.

- Blood Glucose Monitoring:

- Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Chemical and physical properties of AdipoRon hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b560312#chemical-and-physical-properties-of-adiporron-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

